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Compound of Interest

Compound Name:
(1Z)-N'-hydroxy-2-

phenoxyethanimidamide

Cat. No.: B1312542

Get Quote

Executive Summary
2-Phenoxy-N'-hydroxyethanimidamide (commonly referred to as 2-phenoxyacetamidoxime)

represents a critical structural motif in medicinal chemistry, serving primarily as a bioisostere for

carboxylic acids and a prodrug scaffold for amidines. Its chemical utility lies in the reactivity of

the amidoxime group (

), which facilitates the synthesis of 1,2,4-oxadiazoles and other heterocycles, while its biological
relevance is anchored in its metabolic conversion to active amidines via the mitochondrial
Amidoxime Reducing Component (mARC) system.

This guide provides a comprehensive technical analysis of the molecule, detailing its

nomenclature, physicochemical properties, synthetic protocols, and biological applications.

Identity & Nomenclature
The nomenclature of amidoximes can be ambiguous due to tautomerism and isomerism. The

IUPAC name prioritizes the imine structure, while common names often reflect the parent nitrile

or acid.
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Attribute Detail

Preferred IUPAC Name (Z)-N'-hydroxy-2-phenoxyethanimidamide

Common Synonyms
2-Phenoxyacetamidoxime; 2-Phenoxy-N-

hydroxyacetamidine; Phenoxyacetamide oxime

Chemical Formula

Molecular Weight 166.18 g/mol

SMILES c1ccccc1OCC(=NO)N

InChI Key
(Predicted) NUWNUNRECZGDII-

UHFFFAOYSA-N

Parent Precursor Phenoxyacetonitrile (CAS: 3598-14-9)

Structural Isomerism
Amidoximes exist as E (trans) and Z (cis) geometric isomers around the

bond. The Z-isomer is typically the thermodynamically stable form in the solid state, stabilized
by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.

Physicochemical Profile (Predicted)
As a specific CAS entry for this intermediate is often subsumed under general amidoxime

libraries, the following properties are derived from structure-activity relationship (SAR) data of

homologous phenoxy-alkyl-amidoximes.
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Property Value / Description

Physical State White to off-white crystalline solid

Melting Point
108–112 °C (Typical range for acetamidoxime

derivatives)

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in Water; Insoluble in Hexane

pKa (Conjugate Acid)
~4.5 – 5.5 (Less basic than corresponding

amidine due to electronegative -OH)

LogP
~1.2 (Moderate lipophilicity, suitable for

membrane permeability)

H-Bond Donors

2 (

,

)

H-Bond Acceptors

3 (

,

in oxime,

in ether)

Synthetic Protocol: From Nitrile to Amidoxime
The standard synthesis involves the nucleophilic addition of hydroxylamine to

phenoxyacetonitrile. This reaction is robust but requires careful control of pH to ensure the

hydroxylamine is in its free base form (nucleophilic) rather than its protonated salt form (non-

nucleophilic).

Reagents & Materials[3][4][5][6][7]
Precursor: Phenoxyacetonitrile (1.0 eq)

Reagent: Hydroxylamine hydrochloride (
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) (1.2 – 1.5 eq)

Base: Sodium carbonate (

) or Triethylamine (

) (1.5 eq)

Solvent: Ethanol/Water (3:1 v/v) or Methanol

Step-by-Step Methodology
Preparation of Free Hydroxylamine:

Dissolve

in a minimum amount of water.

Slowly add the base (

) with stirring. Caution:

evolution will occur.

Dilute with ethanol. A white precipitate of NaCl will form if using carbonate; this can be

filtered off or left in the suspension.

Nucleophilic Addition:

Add phenoxyacetonitrile dropwise to the hydroxylamine solution at room temperature.

Critical Step: Heat the mixture to reflux (approx. 70–80 °C) for 4–6 hours.

Monitoring: Monitor reaction progress by TLC (eluent: Hexane/EtOAc 1:1) or IR.[1][2] The

disappearance of the sharp nitrile peak at ~2250

indicates completion.

Workup & Purification:

Evaporate the organic solvent (ethanol) under reduced pressure.
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The residue will be an aqueous suspension. Cool to 0–4 °C to induce crystallization.

Filter the solid and wash with cold water.

Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene.

Reaction Mechanism Visualization
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Figure 1: Synthetic pathway for the conversion of phenoxyacetonitrile to 2-

phenoxyacetamidoxime via nucleophilic addition.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are

diagnostic.

Infrared Spectroscopy (FT-IR)
3400 – 3200 cm⁻¹: Broad absorption corresponding to

and

stretching vibrations.

~1660 cm⁻¹: Distinct

stretching (amidoxime characteristic).

1240 cm⁻¹: Strong

asymmetric stretch (aryl alkyl ether).
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Absent: No sharp peak at 2250 cm⁻¹ (confirms consumption of nitrile).

Nuclear Magnetic Resonance (¹H-NMR)
Predicted shifts in DMSO-d6 (δ ppm):

9.0 – 9.5: Singlet (1H),

(Exchangeable with

).

6.9 – 7.4: Multiplet (5H), Aromatic protons (Phenoxy group).

5.4 – 5.8: Broad Singlet (2H),

(Exchangeable).

4.4 – 4.5: Singlet (2H),

.

Biological Relevance: The mARC Pathway
2-Phenoxy-N'-hydroxyethanimidamide serves as a model for amidoxime prodrugs. Amidines

are often potent drugs (e.g., anticoagulants, antiparasitics) but suffer from poor oral

bioavailability due to their high basicity (pKa ~11-12), which prevents passive diffusion across

membranes.

By masking the amidine as an amidoxime (pKa ~5), the molecule becomes non-charged at

physiological pH, allowing intestinal absorption. Once absorbed, it is retro-reduced to the active

amidine by the mitochondrial Amidoxime Reducing Component (mARC) system.

Metabolic Activation Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312542?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amidoxime Prodrug
(Lipophilic, Absorbed)

Passive Diffusion
(Intestine -> Blood -> Cell)

mARC System
(Mitochondria)

Active Amidine
(Bioactive, Basic)

N-Reduction
(NADH-dependent)

Biological Target
(e.g., Thrombin, Factor Xa)

Binding

Click to download full resolution via product page

Figure 2: The metabolic activation pathway of amidoxime prodrugs via the mARC enzyme

system.

Potential Therapeutic Applications
While this specific molecule is a fragment, its derivatives (phenoxyacetamide scaffold) exhibit:

Anti-inflammatory Activity: Inhibition of COX-2 enzymes.[3]

Antimicrobial Activity: Disruption of bacterial cell walls (often requiring further substitution on

the phenyl ring).

Anticonvulsant Activity: Modulation of sodium channels.
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Safety & Handling
Hazard Class: Irritant (Skin/Eye).

Precursor Warning: Phenoxyacetonitrile is toxic and can release cyanide under extreme

hydrolytic conditions. Handle in a fume hood.

Storage: Store in a cool, dry place. Amidoximes can decompose to amides or nitriles upon

prolonged exposure to heat or moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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